1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a thiadiazole ring fused with a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with piperidine-4-carboxylic acid . The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as sulfuric acid or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like crystallization and chromatography are common to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its role as an IMPDH inhibitor disrupts the de novo synthesis of guanosine nucleotides, thereby inhibiting the proliferation of cancer cells and the replication of viruses . The thiadiazole ring’s ability to mimic pyrimidine allows it to interfere with DNA replication processes .
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These include compounds like 1,3,4-thiadiazole-2-amine, which also exhibit significant biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and its various substituted forms.
Uniqueness: 1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid is unique due to its combined structural features of both thiadiazole and piperidine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11N3O2S |
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Molecular Weight |
213.26 g/mol |
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2S/c12-7(13)6-1-3-11(4-2-6)8-10-9-5-14-8/h5-6H,1-4H2,(H,12,13) |
InChI Key |
URVTYZVZVVGXFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=CS2 |
Origin of Product |
United States |
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